

Methyl 2-hexenoate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2-hexenoate

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Abstract

Methyl 2-hexenoate is an unsaturated methyl ester with applications spanning the flavor and fragrance industries to potential roles in biochemical research and drug development. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its potential biological significance, particularly in the context of cell signaling and its relevance to drug development professionals. This document aims to be a comprehensive resource for researchers and scientists engaged in work involving this versatile molecule.

Chemical Identity: Synonyms and Alternative Names

Methyl 2-hexenoate is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms and alternative identifiers is provided below to aid in literature searches and material sourcing.

- Systematic Name: **Methyl 2-hexenoate**
- IUPAC Name: methyl hex-2-enoate[\[1\]](#)
- CAS Registry Number: 2396-77-2[\[1\]](#)
- Other Names:

- 2-Hexenoic acid, methyl ester[[1](#)]
- Methyl hex-2-enoate[[1](#)]
- Methyl beta-propylacrylate
- FEMA No. 2709
- **(E,Z)-METHYL 2-HEXENOATE**
- trans-2-Hexenoic acid methyl ester
- Methyl (2E)-hex-2-enoate
- Methyl trans-2-hexenoate[[2](#)]

Physicochemical Properties

A summary of the key physical and chemical properties of **methyl 2-hexenoate** is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2]
Molecular Weight	128.17 g/mol	[1] [2]
Appearance	Colorless liquid	[3]
Odor	Fruity, green, fatty, pineapple, and earthy nuances	
Density	0.911 - 0.916 g/cm ³ @ 25°C	[3]
Boiling Point	168-170 °C at 760 mmHg	
Flash Point	44.44 °C (112.00 °F)	[3]
Refractive Index	1.432 - 1.438 @ 20°C	[3]
Solubility	Very slightly soluble in water; soluble in oils and ethanol.	[1]
InChIKey	GFUGBRNILVVWIE-UHFFFAOYSA-N	[1]
SMILES	CCCC=CC(=O)OC	[1]

Spectral Data

Spectral data is critical for the unambiguous identification and characterization of **methyl 2-hexenoate**.

- ¹H NMR: Spectra available in public databases.[\[1\]](#)
- ¹³C NMR: Spectra available in public databases.[\[1\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra (capillary cell, neat) are available.[\[1\]](#)
- Mass Spectrometry (MS): GC-MS data is available, with a top peak at m/z 55.[\[4\]](#)

Experimental Protocols

Synthesis of Methyl 2-hexenoate via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established Horner-Wadsworth-Emmons olefination procedures, a highly effective method for the stereoselective synthesis of (E)-alkenes.

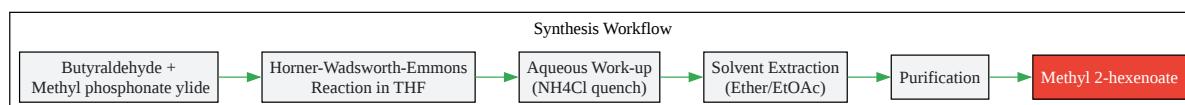
Materials:

- Butyraldehyde
- Methyl (triphenylphosphoranylidene)acetate or a suitable phosphonate ylide precursor (e.g., trimethyl phosphonoacetate)
- Anhydrous Tetrahydrofuran (THF)
- Strong base (e.g., Sodium hydride, n-Butyllithium)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Saturated aqueous Ammonium Chloride (NH_4Cl) solution
- Diethyl ether or Ethyl acetate
- Brine

Procedure:

- **Ylide Formation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
- **Aldehyde Addition:** Cool the reaction mixture back to 0 °C and add butyraldehyde (1.0 eq) dropwise via a syringe.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

- Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Washing: Wash the combined organic layers sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude **methyl 2-hexenoate**.



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Caption: A simplified workflow for the synthesis of **Methyl 2-hexenoate**.

Purification of Methyl 2-hexenoate

The crude product from the synthesis can be purified using the following methods.

1. Liquid-Liquid Extraction (Acid Removal):

- Dissolve the crude product in a water-immiscible organic solvent like diethyl ether.
- Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials or byproducts.
- Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

2. Distillation:

- For higher purity, the product can be distilled under reduced pressure. The boiling point will be lower than the atmospheric boiling point of 168-170 °C.

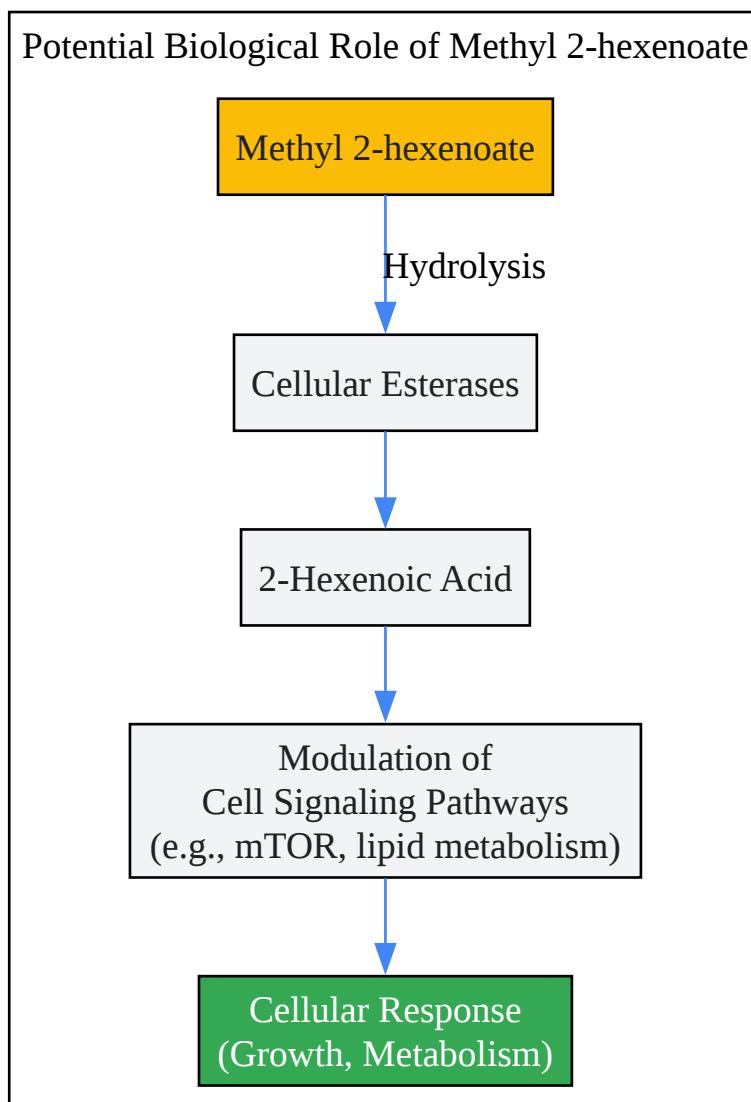
3. Column Chromatography:

- For very high purity, flash column chromatography on silica gel can be employed.
- A non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 to 90:10), is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

Relevance in Drug Development and Cell Signaling

While direct research on **methyl 2-hexenoate** in drug development is limited, its classification as a fatty acid ester provides a basis for its potential applications. Fatty acid esters are often explored as prodrugs to enhance the lipophilicity and, consequently, the bioavailability of parent drug molecules.^{[5][6]}

Furthermore, the biological activity of related medium-chain fatty acids and their esters suggests potential roles in cell signaling. For instance, decanoic acid, the parent acid of methyl decanoate, has been shown to modulate key signaling pathways such as mTORC1.^[7] Given that cellular esterases can hydrolyze **methyl 2-hexenoate** to 2-hexenoic acid, it is plausible that it could influence similar metabolic and signaling pathways.



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Caption: Postulated mechanism of bioactivity for **Methyl 2-hexenoate**.

Conclusion

Methyl 2-hexenoate is a valuable chemical with established uses and potential for further scientific exploration. This guide provides a foundational resource for researchers, consolidating key information on its identity, properties, and handling. The detailed experimental protocols offer a starting point for its synthesis and purification in a laboratory setting. As research into the biological roles of fatty acid esters continues to expand,

compounds like **methyl 2-hexenoate** may present new opportunities in the fields of biochemistry and drug discovery.

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